molecular formula C15H14N2O2 B13862107 1H-Indole, 5-methoxy-2-(6-methoxy-2-pyridinyl)- CAS No. 820977-31-9

1H-Indole, 5-methoxy-2-(6-methoxy-2-pyridinyl)-

Cat. No.: B13862107
CAS No.: 820977-31-9
M. Wt: 254.28 g/mol
InChI Key: AJKQIRJBINKADM-UHFFFAOYSA-N
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Description

1H-Indole, 5-methoxy-2-(6-methoxy-2-pyridinyl)- is a compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Chemical Reactions Analysis

1H-Indole, 5-methoxy-2-(6-methoxy-2-pyridinyl)- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1H-Indole, 5-methoxy-2-(6-methoxy-2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The methoxy and pyridinyl groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

1H-Indole, 5-methoxy-2-(6-methoxy-2-pyridinyl)- can be compared with other indole derivatives, such as:

These comparisons highlight the unique properties of 1H-Indole, 5-methoxy-2-(6-methoxy-2-pyridinyl)-, particularly its enhanced reactivity and potential for diverse applications.

Properties

CAS No.

820977-31-9

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

5-methoxy-2-(6-methoxypyridin-2-yl)-1H-indole

InChI

InChI=1S/C15H14N2O2/c1-18-11-6-7-12-10(8-11)9-14(16-12)13-4-3-5-15(17-13)19-2/h3-9,16H,1-2H3

InChI Key

AJKQIRJBINKADM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)C3=NC(=CC=C3)OC

Origin of Product

United States

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